3-Chloro-4-(trifluoromethyl)benzoic acid

Description

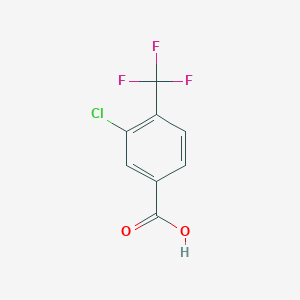

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXPRKSPAZWHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611137 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115754-20-6 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-4-(trifluoromethyl)benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethyl)benzoic acid, identified by the CAS number 115754-20-6, is a halogenated aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of complex pharmaceutical compounds.[1][2][3] Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, making it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature. The trifluoromethyl group significantly influences its electronic properties and lipophilicity, which can be strategically utilized in drug design to enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115754-20-6 | [1][2][3] |

| Molecular Formula | C8H4ClF3O2 | [2] |

| Molecular Weight | 224.56 g/mol | [2] |

| Melting Point | 158-161 °C | [2] |

| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [2] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.32 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is based on established chemical transformations and provides a likely route for synthesis.

Step 1: Halogenation of 4-(Trifluoromethyl)toluene A mixture of 4-(trifluoromethyl)toluene and a suitable solvent is treated with a chlorinating agent (e.g., N-chlorosuccinimide) in the presence of a radical initiator (e.g., benzoyl peroxide). The reaction is heated to reflux and monitored by gas chromatography until the starting material is consumed. The resulting 3-chloro-4-(trifluoromethyl)toluene is then isolated by distillation.

Step 2: Oxidation to this compound The 3-chloro-4-(trifluoromethyl)toluene is dispersed in an aqueous solution of an oxidizing agent, such as potassium permanganate. The mixture is heated to reflux for several hours. Upon completion, the excess oxidizing agent is quenched, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Caption: Hypothetical synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of biologically active molecules. The presence of the chloro and trifluoromethyl groups allows for diverse chemical modifications and can enhance the pharmacological properties of the final compound.

Role as a Synthon in Kinase Inhibitor Synthesis

Derivatives of this benzoic acid are utilized in the development of kinase inhibitors, which are a crucial class of drugs for treating cancer and inflammatory diseases. The trifluoromethylphenyl moiety is known to interact favorably with the specificity pocket of various kinases. For instance, it is a component in the synthesis of potent inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs).

The general strategy involves activating the carboxylic acid group of this compound (e.g., by converting it to an acyl chloride or using coupling agents) and then reacting it with a suitable amine-containing scaffold to form an amide bond. This amide linkage is a common feature in many kinase inhibitors.

Caption: General workflow for utilizing the compound in kinase inhibitor synthesis.

Modulation of Physicochemical Properties

The incorporation of the 3-chloro-4-(trifluoromethyl)phenyl moiety into a drug candidate can:

-

Increase Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Block Metabolism: The trifluoromethyl group is metabolically stable and can be used to block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Enhance Binding Affinity: The electron-withdrawing nature of the chloro and trifluoromethyl groups can influence the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of new drug candidates. As research into targeted therapies, such as kinase inhibitors, continues to expand, the importance of this and related fluorinated intermediates is expected to grow.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of 3-Chloro-4-(trifluoromethyl)benzoic acid (CAS No. 115754-20-6). The information is compiled and presented to support research and development activities, with a focus on clarity, data accessibility, and procedural insight.

Chemical Identity and Structure

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on the benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group significantly influences its chemical properties, including its acidity.

Caption: Relationship between chemical structure and key identifiers.

Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2][3] |

| Molecular Weight | 224.56 g/mol | [3] |

| Melting Point | 158 - 161 °C | [2] |

| 155.0 - 164.0 °C | [1] | |

| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [2][3] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [2] |

| Acidity (pKa) | 3.32 ± 0.10 (Predicted) | [2] |

| Appearance | White crystals or powder | [1] |

Experimental Protocols

While much of the available data is predicted, standard laboratory procedures are used to determine these properties empirically. Below are detailed methodologies for key experiments.

3.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.

Caption: Workflow for Melting Point Determination via Capillary Method.

Protocol:

-

Sample Preparation: A small amount of the dry this compound is finely powdered. This powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).

3.2. Acidity (pKa) Determination (Potentiometric Titration)

The pKa value is determined by titrating a solution of the acid with a strong base and monitoring the pH.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Protocol:

-

Preparation: A solution of this compound of known concentration is prepared, often in a co-solvent like an ethanol/water mixture to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the acid solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the base.

-

Analysis: The data is plotted as pH versus the volume of base added, generating a titration curve. The point of maximum slope on the curve is the equivalence point.

-

pKa Determination: The volume of base required to reach the half-equivalence point (half the volume of base needed to reach the equivalence point) is determined. The pH of the solution at this half-equivalence point is, by definition, the pKa of the acid.

3.3. Purification via Recrystallization

To achieve high purity, especially after synthesis, recrystallization is a fundamental technique. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Caption: General Workflow for Purification by Recrystallization.

Protocol:

-

Solvent Selection: An appropriate solvent or solvent pair is chosen (e.g., ethanol/water, toluene).

-

Dissolution: The crude solid is added to a flask with the solvent and heated until it fully dissolves, creating a saturated solution.

-

Cooling: The solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

-

Isolation: The purified crystals are collected by vacuum filtration.

-

Drying: The crystals are dried to remove any residual solvent. The purity can then be re-assessed by measuring the melting point.

References

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzoic Acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 3-Chloro-4-(trifluoromethyl)benzoic acid. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Molecular Structure and Properties

This compound is a halogenated aromatic carboxylic acid. Its structure features a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid group at positions 3, 4, and 1, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115754-20-6 | N/A |

| Molecular Formula | C₈H₄ClF₃O₂ | N/A |

| Molecular Weight | 224.56 g/mol | N/A |

| Melting Point | 158-161 °C | N/A |

| Boiling Point | 281.7 °C (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents. | N/A |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 3-chloro-4-(trifluoromethyl)toluene.

Experimental Protocol: Oxidation of 3-chloro-4-(trifluoromethyl)toluene

This protocol is based on established oxidation methods for converting methyl groups on an aromatic ring to carboxylic acids.

Materials:

-

3-chloro-4-(trifluoromethyl)toluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-chloro-4-(trifluoromethyl)toluene and an aqueous solution of sodium hydroxide is prepared.

-

Potassium permanganate is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate has disappeared.

-

After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.

-

The filtrate is collected and acidified with hydrochloric acid until a white precipitate of this compound is formed.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are expected spectral data based on the analysis of its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.8 - 8.2 | m | - |

| COOH | 10 - 13 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| C=O | 165 - 175 | ||

| C-Cl | 130 - 140 | ||

| C-CF₃ | 120 - 130 (q) | ||

| CF₃ | 120 - 125 (q) | ||

| Aromatic C-H | 125 - 135 | ||

| Aromatic C (ipso) | 130 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C-F (Trifluoromethyl) | Stretching | 1100-1350 (strong) |

| C-Cl | Stretching | 600-800 |

| Aromatic C=C | Stretching | 1450-1600 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Possible Loss |

| 224/226 | [M]⁺ | - |

| 207/209 | [M-OH]⁺ | Loss of hydroxyl radical |

| 179/181 | [M-COOH]⁺ | Loss of carboxyl group |

| 144 | [M-COOH-Cl]⁺ | Loss of carboxyl and chlorine |

Role in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity, while the chloro and carboxylic acid groups provide reactive handles for further chemical modifications. It has been utilized as an intermediate in the synthesis of compounds investigated for their antibacterial activity.

Spectroscopic and Physicochemical Profile of 3-Chloro-4-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. Its chemical structure, characterized by the presence of a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on the benzene ring, suggests a unique electronic and conformational profile that is of interest in medicinal chemistry and material science. This technical guide provides a summary of the available physicochemical data for this compound and presents a detailed overview of the standard experimental protocols for acquiring key spectroscopic data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectra for this specific isomer, representative data from structurally related compounds are included for comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.56 g/mol | [1] |

| CAS Number | 115754-20-6 | [1][2][3] |

| Melting Point | 155.0-164.0 °C | [3] |

| Density | 1.5±0.1 g/cm³ | [2] |

| Boiling Point (Predicted) | 281.7±40.0 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 124.2±27.3 °C | [2] |

| Appearance | White crystals or powder | [3] |

Spectroscopic Data

While specific, verified spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of related benzoic acid derivatives. The following sections provide predicted and comparative spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[4][5][6][7] For this compound, the key vibrational modes are expected in the regions outlined in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (very broad) | Hydrogen-bonded hydroxyl group stretch.[4][6][7] |

| C-H (Aromatic) | 3100-3000 | Aromatic C-H bond stretching. |

| C=O (Carboxylic Acid) | 1710-1680 | Carbonyl group stretch, influenced by conjugation and substituents.[6][7] |

| C=C (Aromatic) | 1600-1450 | Aromatic ring carbon-carbon stretching. |

| C-O (Carboxylic Acid) | 1320-1210 | Carbon-oxygen single bond stretch.[4] |

| C-F (Trifluoromethyl) | 1350-1150 | Strong C-F bond stretching vibrations. |

| C-Cl | 850-550 | Carbon-chlorine bond stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the most informative.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon and the carbons of the aromatic ring.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3 provides a comparison with the known ¹H and ¹³C NMR data for 3-Chlorobenzoic acid and 3-(Trifluoromethyl)benzoic acid, which can serve as a reference for predicting the spectrum of the target compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Chlorobenzoic acid | 13.34 (s, 1H, COOH), 7.79 (m, 2H, Ar-H), 7.70 (m, 1H, Ar-H), 7.55 (t, 1H, Ar-H) | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 |

| 3-(Trifluoromethyl)benzoic acid | 12.40 (s, 1H, COOH), 8.38 (s, 1H, Ar-H), 8.34 (d, 1H, Ar-H), 7.87 (d, 1H, Ar-H), 7.64 (t, 1H, Ar-H) | Not readily available |

Note: The solvent used for these reference spectra is DMSO-d₆ for 3-Chlorobenzoic acid and CDCl₃ for the proton spectrum of 3-(Trifluoromethyl)benzoic acid.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) would confirm its molecular weight.

Expected Fragmentation: The fragmentation of benzoic acid derivatives in mass spectrometry typically involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[10] For this compound, characteristic fragments would also arise from the loss of Cl or CF₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments.[11]

Table 4 summarizes the expected key ions in the mass spectrum.

| Ion | m/z | Description |

| [C₈H₄ClF₃O₂]⁺ | 224 | Molecular Ion (M⁺) |

| [C₈H₃ClF₃O₂]⁻ | 223 | Deprotonated Molecular Ion ([M-H]⁻) |

| [C₈H₄F₃O₂]⁺ | 189 | Loss of Cl |

| [C₇H₄ClO]⁺ | 139 | Loss of CF₃ and OH |

| [C₇H₄F₃O]⁺ | 173 | Loss of COOH |

| [C₆H₄Cl]⁺ | 111 | Loss of CF₃ and COOH |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of aromatic carboxylic acids like this compound.

Infrared (IR) Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The instrument is tuned, and the magnetic field is locked onto the deuterium signal of the solvent.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform to generate the spectrum.[11]

-

The spectrum is phased and baseline corrected.

-

The chemical shifts of the peaks are referenced to TMS.

-

For ¹H NMR, the integrals of the peaks are determined to establish the relative ratios of the different types of protons.

-

Mass Spectrometry (MS) Protocol (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of organic molecules.

-

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent like methanol or acetonitrile.

-

A dilute working solution (typically 1-10 µg/mL) is prepared from the stock solution.[11]

-

The solution is filtered through a 0.2 µm syringe filter to remove any particulate matter.[11]

-

-

LC-MS Analysis:

-

The sample is injected into the LC system.

-

The compound is separated from any impurities on a suitable chromatography column (e.g., C18).

-

The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

-

Data Acquisition:

-

The ESI source ionizes the analyte molecules. For benzoic acids, negative ion mode ([M-H]⁻) is often preferred.[11]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A full scan mass spectrum is acquired to identify the molecular ion and any fragment ions.

-

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Chemical Structure of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. CAS # 115754-20-6, this compound - chemBlink [ww.chemblink.com]

- 3. H32038.03 [thermofisher.cn]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. rsc.org [rsc.org]

- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2) MS spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Review of 3-Chloro-4-(trifluoromethyl)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 3-Chloro-4-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and chemical industries. Its structural motifs, particularly the trifluoromethyl group, impart desirable physicochemical properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's properties, outlines a representative synthetic pathway, and explores its primary application as a versatile building block in medicinal chemistry. The role of its derivatives in targeting critical biological pathways is also discussed, highlighting its importance for researchers, chemists, and professionals in drug development.

Introduction

Substituted benzoic acids are fundamental scaffolds in organic chemistry, serving as precursors for a vast array of agrochemicals, dyes, and pharmaceuticals. The strategic incorporation of specific functional groups onto the aromatic ring can profoundly alter a molecule's biological and chemical characteristics. Among these, the trifluoromethyl (–CF₃) group is of paramount importance in modern drug design.[1][2] The –CF₃ group can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties.[1][2]

This compound (CAS No. 115754-20-6) is a key intermediate that combines the electronic effects of both a chloro and a trifluoromethyl substituent. This whitepaper serves as a technical resource for researchers, summarizing its key physicochemical data, detailing a plausible synthetic protocol, and illustrating its role in the development of advanced chemical entities.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in synthesis and process development. Key quantitative data are summarized in the table below.

| Property | Value | References |

| CAS Number | 115754-20-6 | [3][4][5] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3][4][5] |

| Molecular Weight | 224.56 g/mol | [3][6] |

| Melting Point | 155 - 164 °C | [4][5] |

| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [3][4] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | White crystals or crystalline powder | [5] |

| SMILES | OC(=O)C1=CC(Cl)=C(C=C1)C(F)(F)F | [5] |

| InChI Key | UDXPRKSPAZWHQN-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The synthesis of this compound typically follows established routes for the oxidation of substituted toluenes. A common and industrially scalable approach involves the chlorination and subsequent fluorination of a toluene precursor, followed by hydrolysis of the resulting benzotrichloride. A generalized experimental workflow is described below.

General Experimental Protocol: Multi-step Synthesis

A plausible synthetic route starts from m-xylene and proceeds through chlorination, fluorination, and hydrolysis steps.[7]

-

Chlorination: m-Xylene is reacted with chlorine gas in a suitable solvent, such as the product itself (meta-bis(trichloro methylbenzene)), under UV light or with a radical initiator. The reaction is typically run at elevated temperatures (e.g., 80-150 °C) until the desired degree of chlorination is achieved, yielding meta-bis(trichloro methylbenzene).[7]

-

Fluorination: The chlorinated intermediate is then reacted with hydrogen fluoride (HF) in the presence of a catalyst to exchange chlorine atoms for fluorine, producing meta-trichloromethyl trifluoromethyl benzene.[7]

-

Hydrolysis: The resulting meta-trichloromethyl trifluoromethyl benzene undergoes hydrolysis. This step is often catalyzed by a zinc-containing catalyst, such as zinc acetate, in the presence of water. The mixture is heated, leading to the formation of 3-trifluoromethylbenzoic acid.[7]

-

Purification: The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution, extracting with an organic solvent to remove impurities, and then re-precipitating the acid by adding a strong acid until the pH is lowered.[7]

Note: This represents a general pathway for a related isomer, as specific, detailed protocols for this compound are proprietary. Adjustments to starting materials and reaction conditions would be necessary.

Applications in Research and Drug Development

This compound is not typically used as a final drug product but serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The combination of the chloro and trifluoromethyl groups provides chemists with reactive sites and electronic properties that are valuable for constructing novel molecular architectures.

Derivatives of structurally similar compounds have shown significant potential in various therapeutic areas:

-

Oncology: The related isomer, 4-chloro-3-(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which exhibit antiproliferative activity against melanoma cells.[8][9]

-

Epilepsy: The analogous compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, is used as a building block for synthesizing potassium channel openers, a class of drugs investigated for the treatment of epilepsy.[10]

-

Antibacterial Agents: Fluorobenzoyl derivatives are precursors to compounds like fluorobenzoylthiosemicarbazides, which have shown activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

The strategic value of this compound lies in its ability to be incorporated into a larger molecular scaffold, where its specific substituents contribute to the final molecule's desired pharmacological profile.

Biological Relevance of Derivatives

While this compound itself is not biologically active in a therapeutic sense, the molecules synthesized from it are designed to interact with specific biological pathways implicated in disease. The trifluoromethyl group often enhances a drug's ability to penetrate cell membranes and can increase its binding affinity within the hydrophobic pockets of enzymes or receptors.

For instance, many modern cancer therapies involve inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). Scaffolds derived from substituted benzoic acids can be elaborated into potent and selective kinase inhibitors. These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. It should be stored in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, combined with the advantageous electronic and steric effects of its chloro and trifluoromethyl substituents, make it an ideal starting point for the synthesis of complex, biologically active molecules. For researchers and drug development professionals, this compound represents a versatile tool for creating next-generation therapeutics targeting a wide range of diseases.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. CAS # 115754-20-6, this compound - chemBlink [ww.chemblink.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 8. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. nbinno.com [nbinno.com]

- 10. ossila.com [ossila.com]

- 11. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of (Trifluoromethyl)benzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols for the characterization of the three positional isomers of (trifluoromethyl)benzoic acid: 2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid. These compounds are of significant interest in medicinal chemistry and drug development as key building blocks for synthesizing a wide range of pharmaceutical agents.[1] Their unique physicochemical properties, imparted by the trifluoromethyl group, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Accurate characterization of these isomers is therefore crucial for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredients.

Physicochemical Properties

The position of the trifluoromethyl group on the benzoic acid ring significantly influences the physical and chemical properties of the isomers. A summary of key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of (Trifluoromethyl)benzoic Acid Isomers

| Property | 2-(Trifluoromethyl)benzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid |

| CAS Number | 433-97-6 | 454-92-2 | 455-24-3 |

| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂ | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol [2] | 190.12 g/mol [3] | 190.12 g/mol [4] |

| Melting Point | 107-110 °C | 105-106 °C | 219-220 °C |

| Boiling Point | 247 °C at 753 mmHg | Not available | Not available |

| IUPAC Name | 2-(Trifluoromethyl)benzoic acid[2] | 3-(Trifluoromethyl)benzoic acid[3] | 4-(Trifluoromethyl)benzoic acid[4] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of the (trifluoromethyl)benzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic environment, which is influenced by the position of the electron-withdrawing trifluoromethyl group.

Table 2: ¹H NMR Spectroscopic Data of (Trifluoromethyl)benzoic Acid Isomers

| Isomer | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-(Trifluoromethyl)benzoic acid | CDCl₃ | 12.17 (s, 1H, COOH), 7.99 (d, 1H), 7.81 (d, 1H), 7.77-7.54 (m, 2H)[5] |

| 3-(Trifluoromethyl)benzoic acid | DMSO | 13.36 (s, 1H, COOH), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)[6] |

| 4-(Trifluoromethyl)benzoic acid | DMSO | 8.03 – 7.64 (m, 2H), 7.61 – 7.22 (m, 2H)[6] |

Table 3: ¹³C NMR Spectroscopic Data of (Trifluoromethyl)benzoic Acid Isomers

| Isomer | Solvent | Chemical Shifts (δ, ppm) |

| 2-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[6] |

| 3-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[6] |

| 4-(Trifluoromethyl)benzoic acid | Not Specified | Not available in a comparable format |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For the (trifluoromethyl)benzoic acid isomers, the molecular ion peak is expected at an m/z of 190.

Table 4: Mass Spectrometry Data of (Trifluoromethyl)benzoic Acid Isomers

| Isomer | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-(Trifluoromethyl)benzoic acid | Electron Ionization (EI) | 190[2][5] | 173, 145[2][5] |

| 3-(Trifluoromethyl)benzoic acid | Electron Ionization (EI) | 190[7] | 173, 171, 145, 125, 95[7] |

| 4-(Trifluoromethyl)benzoic acid | Electron Ionization (EI) | 190 | 173, 145[4] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The (trifluoromethyl)benzoic acid isomers exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the trifluoromethyl group (C-F stretching).

Table 5: Key Infrared (IR) Absorption Frequencies for (Trifluoromethyl)benzoic Acid Isomers

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching vibration |

| C-F (Trifluoromethyl) | 1350 - 1100 | Stretching vibration |

| C=C (Aromatic) | 1600 - 1450 | Stretching vibrations[8] |

| =C-H (Aromatic) | 3100 - 3000 | Stretching vibration[8] |

Chromatographic Separation

The separation of the (trifluoromethyl)benzoic acid isomers is essential for their individual analysis and purification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.

Table 6: Chromatographic Conditions for the Separation of (Trifluoromethyl)benzoic Acid Isomers

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

| HPLC | C18 reverse-phase | Gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) | UV-Vis or Mass Spectrometer |

| GC-MS | Capillary column (e.g., 5% Phenyl methyl siloxane) | Helium | Mass Spectrometer |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the (trifluoromethyl)benzoic acid isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For quantitative analysis, ensure a sufficient relaxation delay between scans.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of the (trifluoromethyl)benzoic acid isomer in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution for analysis.

-

For some applications, derivatization to a more volatile ester form may be necessary.

Data Acquisition:

-

Inject an appropriate volume of the sample solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron ionization).

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the isomer.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the isomer.

-

Compare the obtained mass spectrum with a reference library for confirmation.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

-

Prepare a stock solution of the (trifluoromethyl)benzoic acid isomer in the mobile phase or a compatible solvent at a known concentration.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Data Acquisition:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a fixed volume of the sample onto the column.

-

Run the appropriate gradient or isocratic method to separate the isomers.

-

Monitor the elution of the isomers using a UV-Vis detector at a suitable wavelength (e.g., 254 nm) or a mass spectrometer.

Data Analysis:

-

Identify the peaks corresponding to each isomer based on their retention times.

-

Quantify the amount of each isomer by comparing the peak area to a calibration curve generated from standards of known concentration.

Visualizations

Caption: General analytical workflow for the characterization of (trifluoromethyl)benzoic acid isomers.

Caption: Relationship and general reactivity of (trifluoromethyl)benzoic acid isomers.

Conclusion

The comprehensive characterization of (trifluoromethyl)benzoic acid isomers is a critical step in the development of novel pharmaceuticals and other advanced materials. By employing a combination of spectroscopic and chromatographic techniques as outlined in this guide, researchers can confidently determine the structure, purity, and quantity of these important building blocks. The detailed experimental protocols and comparative data tables provided herein serve as a valuable resource for scientists and professionals in the field, facilitating efficient and accurate analysis.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 3-(Trifluoromethyl)benzoic acid(454-92-2) MS spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry and materials science. This guide provides an in-depth overview of the critical safety protocols and handling procedures necessary to work with this compound in a laboratory and development setting. Adherence to these guidelines is paramount to ensure the safety of personnel and the integrity of research outcomes.

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 115754-20-6 | [1] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.56 g/mol | [1] |

| Melting Point | 158-161 °C | [1] |

| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [1] |

Table 2: Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 8530 mg/kg | Rat | [1] |

| Skin Irritation | Causes skin irritation (Category 2) | Rabbit (Predicted) | [2] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | Rabbit (Predicted) | [2] |

| Respiratory Irritation | May cause respiratory irritation | N/A | [3] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[3]

The corresponding signal word is Warning .

Experimental and Handling Protocols

The following protocols are derived from standard safety data sheets and are intended as a guide for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a dry absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of safety procedures and the relationship between different aspects of handling this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Logical flow for emergency response to a spill or exposure incident.

Conclusion

While this compound is an invaluable reagent in modern chemical synthesis, its potential hazards necessitate a meticulous approach to safety and handling. By integrating the information and protocols outlined in this guide into standard laboratory practices, researchers, scientists, and drug development professionals can mitigate risks and ensure a safe working environment. Continuous vigilance and adherence to established safety procedures are the cornerstones of responsible chemical research.

References

3-Chloro-4-(trifluoromethyl)benzoic acid chemical formula and weight

An In-Depth Technical Guide on 3-Chloro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides essential chemical data for this compound, a compound of interest in various research and development applications.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative. The key quantitative data for this compound are summarized below.

| Property | Value |

| Chemical Formula | C8H4ClF3O2[1][2][3] |

| Molecular Weight | 224.56 g/mol [2][4] |

| CAS Registry Number | 115754-20-6[1][2][3] |

Structural Information

The structural arrangement of this compound is key to its chemical behavior.

Caption: Logical relationship of substituent positions on the parent benzoic acid molecule.

Note on Advanced Requirements: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the specific topic of a chemical's formula and weight. These elements are typically associated with biological or process-oriented studies.

References

The Genesis and Evolution of Trifluoromethylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of trifluoromethylbenzoic acids. These compounds, distinguished by the presence of a trifluoromethyl group on the benzoic acid core, have garnered significant attention in medicinal chemistry and materials science due to their unique physicochemical properties. This document provides a comprehensive overview of their historical development, key synthetic methodologies with detailed experimental protocols, comparative physicochemical data, and their relevance in modulating critical biological signaling pathways.

A Historical Perspective: From Obscurity to Pharmaceutical Cornerstones

The journey of trifluoromethylbenzoic acids is intrinsically linked to the broader history of organofluorine chemistry. The pioneering work of Belgian chemist Frédéric Swarts in the 1890s laid the groundwork for the introduction of fluorine into organic molecules. Swarts developed methods for the synthesis of benzotrifluoride, a key precursor to trifluoromethylbenzoic acids.

While the foundational chemistry was established early, the specific synthesis of trifluoromethylbenzoic acids wasn't reported until the mid-20th century.[1] This development coincided with a surge in research into fluorinated aromatic compounds, driven by the growing recognition of the unique properties conferred by the trifluoromethyl group.[1] This group's strong electron-withdrawing nature was found to significantly impact the acidity, lipophilicity, and metabolic stability of parent molecules, making these acids and their derivatives highly attractive for pharmaceutical and agrochemical research.

Physicochemical Properties of Trifluoromethylbenzoic Acid Isomers

The position of the trifluoromethyl group on the benzoic acid ring significantly influences the molecule's physical and chemical characteristics. A comparative summary of key quantitative data for the ortho (2-), meta (3-), and para (4-) isomers is presented below.

| Property | 2-(Trifluoromethyl)benzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid |

| CAS Number | 433-97-6[2] | 454-92-2[3] | 455-24-3 |

| Molecular Formula | C₈H₅F₃O₂[2] | C₈H₅F₃O₂[3] | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol [2] | 190.12 g/mol [3] | 190.12 g/mol |

| Melting Point | 110-112 °C[4] | 104-106 °C | 219-220 °C |

| Boiling Point | 248 °C[4] | 238.5 °C at 775 mmHg | 247 °C at 753 mmHg[5] |

| pKa | Not widely reported | ~3.77 (Predicted)[3] | Not widely reported |

| Solubility in Water | Poorly soluble[6] | Limited solubility[1] | Soluble[5][7] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane[6] | Readily dissolves in ethanol, acetone, and dichloromethane[1] | Soluble in polar organic solvents like ethanol and acetone[8] |

Key Experimental Protocols in Synthesis

The synthesis of trifluoromethylbenzoic acids can be achieved through various routes, often starting from the corresponding trifluoromethylated toluenes or benzaldehydes. Below are detailed methodologies for key synthetic transformations.

Synthesis of 2-(Trifluoromethyl)benzoic Acid from o-Toluic Acid

This two-step process involves the chlorination of o-toluic acid followed by fluorination and hydrolysis.

Step 1: Synthesis of 2-(Trichloromethyl)benzoyl chloride [9]

-

Materials: o-Toluic acid (540.56 g), thionyl chloride (571.0 g), N,N-dimethylformamide (2 g).

-

Procedure:

-

In a 1000 ml reaction flask equipped with a thermometer, stirrer, condenser, and tail gas absorption device, add o-toluic acid, thionyl chloride, and N,N-dimethylformamide.

-

Raise the temperature to 90°C and stir for 3 hours.

-

Increase the temperature to 120°C and introduce chlorine gas (passed through a concentrated sulfuric acid drying bottle and a buffering bottle) into the reaction solution.

-

Maintain a chlorine gas flow rate of 1-2 g/min for 6-15 hours and 0.5-1 g/min for 15-20 hours. Absorb the tail gas with sodium hydroxide.

-

Monitor the reaction progress by sampling and analysis to obtain 2-(trichloromethyl)benzoyl chloride.

-

Step 2: Fluorination and Hydrolysis to 2-(Trifluoromethyl)benzoic Acid [9]

-

Materials: 2-(Trichloromethyl)benzoyl chloride, hydrogen fluoride, nitric acid.

-

Procedure:

-

The 2-(trichloromethyl)benzoyl chloride is subjected to fluorination with hydrogen fluoride under pressure in a stainless steel high-pressure reactor.

-

The resulting 2-(trifluoromethyl)benzoyl chloride is then hydrolyzed and oxidized using nitric acid to yield 2-(trifluoromethyl)benzoic acid.

-

The crude product is purified by crystallization from toluene.

-

Synthesis of 3-(Trifluoromethyl)benzoic Acid via Oxidation

This method utilizes the oxidation of 3-(trifluoromethyl)toluene.[1]

-

Materials: 3-(Trifluoromethyl)toluene, strong oxidizing agent (e.g., potassium permanganate or sodium dichromate).

-

Procedure:

-

3-(Trifluoromethyl)toluene is oxidized using a strong oxidizing agent under acidic or alkaline conditions.

-

The reaction mixture is then worked up to isolate the 3-(trifluoromethyl)benzoic acid.

-

Synthesis of 4-(Trifluoromethyl)benzoic Acid from p-Trifluorobenzaldehyde

This protocol describes the oxidation of p-trifluorobenzaldehyde using a copper and cobalt catalyst system.[10]

-

Materials: p-Trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), Co(OAc)₂·4H₂O (0.003 mmol), water (2 mL).

-

Procedure:

-

To a 15 mL glass reaction tube, add water, p-trifluorobenzaldehyde, Cu(OAc)₂·H₂O, and Co(OAc)₂·4H₂O.

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in an oil bath preheated to 70°C and stir for 1 hour.

-

After the reaction is complete, cool the mixture and separate the crude solid product by centrifugation.

-

Wash the solid with water, centrifuge again, and dry to a constant weight to obtain the target product.

-

Role in Biological Signaling Pathways

While trifluoromethylbenzoic acids themselves are primarily building blocks, the trifluoromethylphenyl moiety they provide is a critical pharmacophore in numerous drugs that modulate key signaling pathways. The presence of this group can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[11]

Calcitonin Gene-Related Peptide (CGRP) Receptor Signaling

The CGRP receptor, a G-protein coupled receptor (GPCR), is a key player in migraine pathophysiology.[8][12][13] Antagonists of this receptor, which often contain a trifluoromethylphenyl group, are effective treatments for migraines. The binding of CGRP to its receptor initiates a signaling cascade.[12][14]

Caption: CGRP receptor signaling pathway.

Histone Deacetylase 4 (HDAC4) Signaling and Regulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation. HDAC4, a class IIa HDAC, is involved in various cellular processes, including inflammation and cell differentiation.[15][16] Inhibitors of HDACs, some of which incorporate a trifluoromethylphenyl scaffold, are being investigated as therapeutic agents for cancer and other diseases. The activity of HDAC4 is tightly regulated, including its shuttling between the nucleus and cytoplasm.[11][15]

Caption: Regulation of HDAC4 nucleocytoplasmic shuttling.

Conclusion

Trifluoromethylbenzoic acids have transitioned from chemical curiosities to indispensable tools in modern drug discovery and materials science. Their unique electronic properties, conferred by the trifluoromethyl group, allow for the fine-tuning of molecular characteristics to achieve desired biological activities and physical properties. The synthetic routes to these compounds are well-established, and ongoing research continues to explore their potential in new applications. A deeper understanding of how the trifluoromethylphenyl moiety interacts with biological targets at the molecular level will undoubtedly pave the way for the development of next-generation therapeutics and advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 8. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. pnas.org [pnas.org]

- 12. droracle.ai [droracle.ai]

- 13. scienceofmigraine.com [scienceofmigraine.com]

- 14. researchgate.net [researchgate.net]

- 15. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of Histone Deacetylase 4 in the Inflammatory and Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 3-Chloro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key derivatives from 3-Chloro-4-(trifluoromethyl)benzoic acid. This versatile building block is instrumental in the development of various pharmaceutically active compounds, most notably as a precursor for multi-kinase inhibitors like Sorafenib. The following sections detail the synthesis of amide and urea derivatives, including reaction workflows, step-by-step protocols, and relevant analytical data.

Application Note 1: General Synthesis of N-Aryl/Alkyl Amide Derivatives

Amidation of this compound is a fundamental transformation to generate a diverse library of amide derivatives. These compounds can serve as final products or as intermediates for further functionalization. A common method involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of N-Benzyl-3-chloro-4-(trifluoromethyl)benzamide

This protocol is a representative example of amide synthesis via an acyl chloride intermediate.

-

Acid Chloride Formation:

-

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-Chloro-4-(trifluoromethyl)benzoyl chloride. Use this intermediate directly in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C.

-

In a separate flask, dissolve benzylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 3-6 hours.

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-benzyl-3-chloro-4-(trifluoromethyl)benzamide.

-

Data Presentation

While specific data for N-benzyl-3-chloro-4-(trifluoromethyl)benzamide is not available in the provided context, the following table outlines expected data points based on similar syntheses.

| Product Name | Molecular Formula | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Method |

| N-Benzyl-3-chloro-4-(trifluoromethyl)benzamide | C₁₅H₁₀ClF₃NO | >80 | >98 | 155-160 | HPLC, NMR, MP |

Application Note 2: Synthesis of Urea Derivatives for Kinase Inhibitors (Sorafenib Pathway)

A critical application of this compound is its use as a precursor for synthesizing 4-chloro-3-(trifluoromethyl)aniline. This aniline is a cornerstone intermediate for creating the unsymmetrical urea moiety found in many kinase inhibitors, including the FDA-approved drug Sorafenib.[1][2]

Synthetic Pathway to Sorafenib Analogue

The overall pathway involves the conversion of the benzoic acid to the key aniline intermediate, which is then coupled with a phenyl carbamate to form the final urea derivative.

Caption: Synthetic pathway from benzoic acid to a urea-based kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (via Curtius Rearrangement)

This protocol describes a standard method for converting a carboxylic acid to an aniline with the loss of one carbon atom.

-

Acyl Chloride Formation: Convert this compound to its corresponding acyl chloride as described in Application Note 1.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in a solvent like acetone. Add a solution of sodium azide (NaN₃) (1.5 eq) in water dropwise while maintaining the temperature at 0-5 °C. Stir vigorously for 1-2 hours.

-

Curtius Rearrangement: Extract the acyl azide into a solvent such as toluene. Dry the organic layer and heat it gently to 80-100 °C. The acyl azide will rearrange to form an isocyanate, releasing nitrogen gas. The reaction progress can be monitored by the cessation of gas evolution.

-

Hydrolysis to Aniline: Add dilute acid (e.g., 2M HCl) to the isocyanate solution and heat to reflux for several hours to hydrolyze the isocyanate to the target aniline.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of 8-9. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 4-chloro-3-(trifluoromethyl)aniline.

Protocol 2: Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

This carbamate is a stable intermediate used for the final urea synthesis.[3][4]

-

Reaction Setup: Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C.

-

Addition of Phenyl Chloroformate: Add phenyl chloroformate (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1 hour.[3]

-

Work-up: Add water (10 mL) and dilute hydrochloric acid (1 mL). Extract the mixture with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to yield the product.[3]

Protocol 3: Synthesis of Sorafenib

This step involves the reaction of the key aniline with another amine precursor to form the final unsymmetrical urea product.[3][5]

-

Reaction Setup: In a 25-mL flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) and the previously synthesized phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.0 eq) in pyridine (5 mL).[3]

-

Reaction: Heat the mixture to 80 °C and stir for 3 hours.[3]

-

Isolation: After the reaction is complete, evaporate the pyridine under vacuum.

-

Purification: Purify the crude residue by column chromatography using a dichloromethane/methanol (30:1) solvent system to yield Sorafenib.[3]

Data Presentation: Intermediates and Final Product

The following tables summarize quantitative data reported for the synthesis of Sorafenib and its key precursors.

Table 1: Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate [3]

| Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 4-chloro-3-(trifluoromethyl)aniline | Phenyl chloroformate, Pyridine | Dichloromethane | 93.8 | 109–111 |

Table 2: Synthesis of Sorafenib [3][5]

| Precursor 1 | Precursor 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |

| 4-(4-aminophenoxy)-N-methylpicolinamide | Phenyl carbamate intermediate | Pyridine | 80 | 3 | 48.2 | - | - |

| 4-chloro-3-trifluoromethylaniline | CDI, then 4-(4-aminophenoxy)-N-methylpicolinamide | NMP | 25 | 3 | 92 | 99.97 | 206-208 |

References

Application Notes and Protocols for 3-Chloro-4-(trifluoromethyl)benzoic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)benzoic acid is a valuable intermediate in drug discovery, offering a scaffold that imparts desirable physicochemical properties to lead compounds. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this versatile building block for the development of novel therapeutics, with a focus on kinase inhibitors.

Key Applications in Drug Discovery

The unique substitution pattern of this compound makes it a strategic starting material for the synthesis of a variety of bioactive molecules. Its derivatives have shown promise in several therapeutic areas, most notably in oncology.

-

Kinase Inhibitors: The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors. This structural motif can effectively occupy the hydrophobic pockets of the ATP-binding site of various kinases. By serving as a foundational fragment, this compound is instrumental in the synthesis of inhibitors targeting key signaling pathways involved in cancer progression, such as those mediated by Aurora kinases and Epidermal Growth Factor Receptor (EGFR).

-

Anticancer Agents: Beyond specific kinase inhibition, derivatives of this benzoic acid have been explored for broader antiproliferative activities against various cancer cell lines. The electronic properties conferred by the chlorine and trifluoromethyl substituents can influence the overall pharmacology of the resulting compounds.

-

Antiviral Potential: While less explored, the incorporation of trifluoromethyl groups is a known strategy in the design of antiviral agents. The unique electronic and steric properties of this compound make it a candidate for the synthesis of novel compounds with potential activity against a range of viral targets. Further research in this area is warranted.

Data Presentation: Anticancer Activity of Related Compounds

The following table summarizes the in vitro antiproliferative activity of Sorafenib, a multi-kinase inhibitor whose synthesis involves a key intermediate structurally related to this compound, and its analogues against various human cancer cell lines. This data highlights the therapeutic potential of molecules containing the chloro-trifluoromethylphenyl scaffold.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Sorafenib | MCF-7 | Breast Adenocarcinoma | 2.63 |

| 4T1 | Murine Breast Cancer | >200 | |

| PC-3 | Prostate Cancer | >200 | |

| Analogue 3d | Hela | Human Cervical Cancer | 0.56 ± 0.04 |

| Analogue 3t | H1975 | Human Lung Cancer | 2.34 ± 0.07 |

| Analogue 3v | A549 | Human Lung Cancer | 1.35 ± 0.03 |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data is compiled from various research articles for illustrative purposes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key precursor and its subsequent use in preparing a urea-based kinase inhibitor, illustrating the utility of the 3-chloro-4-(trifluoromethyl)phenyl scaffold.

Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

This protocol describes the conversion of a trifluoromethyl-substituted aniline to an isocyanate, a key reactive intermediate for the synthesis of urea-containing compounds like Sorafenib.

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Phenyl chloroformate

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0°C under an inert atmosphere.

-

To this solution, add phenyl chloroformate (1.2 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC), add water (10 mL) and dilute hydrochloric acid (1 mL).

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude phenyl carbamate.

-

The crude phenyl carbamate can often be used in the next step without further purification. For the synthesis of the isocyanate, the corresponding phosgenation or use of a phosgene equivalent would be a typical industrial method. For laboratory scale, conversion of the corresponding carboxylic acid (this compound) via an acyl azide (Curtius rearrangement) is a viable alternative.

Protocol 2: Synthesis of a Sorafenib Analogue